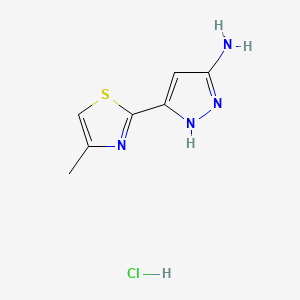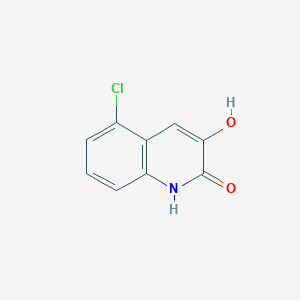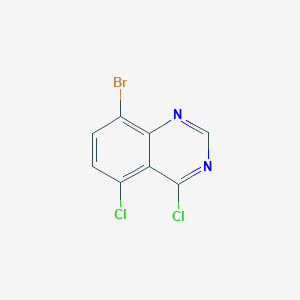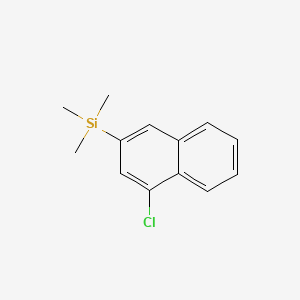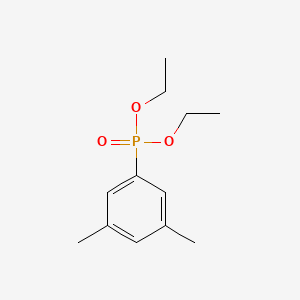
Diethyl (3,5-dimethylphenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3,5-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is characterized by the presence of a phosphonate group attached to a 3,5-dimethylphenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Diethyl (3,5-dimethylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a base such as triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often employing advanced catalytic systems and controlled reaction environments to minimize by-products and enhance efficiency.
化学反応の分析
Types of Reactions: Diethyl (3,5-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic or neutral conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Diethyl (3,5-dimethylphenyl)phosphonate finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly as a precursor for bioactive phosphonate derivatives.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of diethyl (3,5-dimethylphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, disrupting normal enzymatic activity and leading to various biological effects.
類似化合物との比較
Diethyl phenylphosphonate: Lacks the methyl groups on the aromatic ring, resulting in different reactivity and properties.
Dimethyl (3,5-dimethylphenyl)phosphonate: Contains methyl groups instead of ethyl groups, affecting its solubility and reactivity.
Diethyl (4-methylphenyl)phosphonate: The methyl group is positioned differently on the aromatic ring, leading to variations in chemical behavior.
Uniqueness: Diethyl (3,5-dimethylphenyl)phosphonate is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in certain chemical and biological applications.
特性
分子式 |
C12H19O3P |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-3,5-dimethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3 |
InChIキー |
VTWVQCHVMLTZNA-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC(=CC(=C1)C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


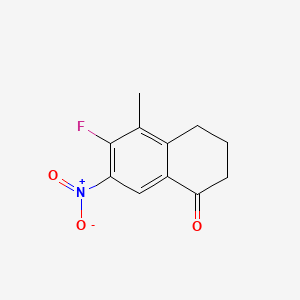

![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)


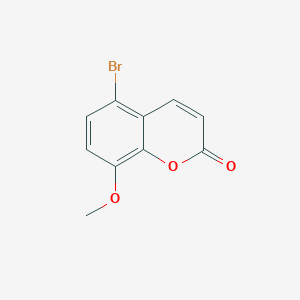
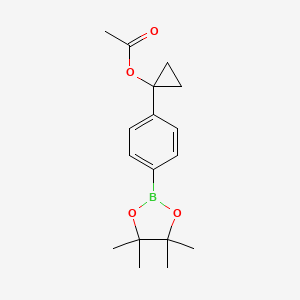

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
